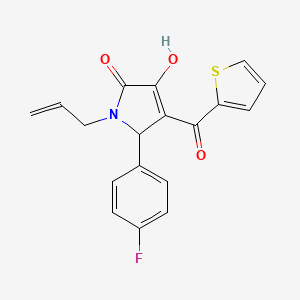

1-allyl-5-(4-fluorophenyl)-3-hydroxy-4-(thiophene-2-carbonyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-4-hydroxy-1-prop-2-enyl-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FNO3S/c1-2-9-20-15(11-5-7-12(19)8-6-11)14(17(22)18(20)23)16(21)13-4-3-10-24-13/h2-8,10,15,22H,1,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXCWCWGFSZIAAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Key Structural Features and Activity of Analogues

Key Observations :

- N1-Allyl vs. N1-Thiazolyl : Allyl substituents (e.g., compound 47) exhibit distinct binding modes, with the alkene stacking between aromatic residues (Phe38/Phe41) in docking studies . Thiazolyl groups (e.g., F3226-1198) enhance potency due to additional heteroatom interactions .

- C5 4-Fluorophenyl vs. 4-Chlorophenyl : Fluorine’s smaller size and electronegativity improve metabolic stability compared to chlorine, though both groups maintain potency in DHODH inhibitors .

- C4 Thiophene-2-carbonyl : This moiety is critical for aromatic interactions, as seen in matriptase inhibitors (IC₅₀ = 2.6–21.8 µM) .

Structure-Activity Relationship (SAR) Trends

- N1 Substitutions :

- C5 Aromatic Groups :

- C3 Hydroxyl Group :

- Critical for hydrogen bonding; removal reduces activity in DHODH inhibitors .

Q & A

Q. What are the critical parameters for optimizing the synthesis of this pyrrolone derivative?

Synthesis optimization requires precise control of temperature (60–120°C), solvent choice (e.g., DMF or ethanol), and catalyst selection (acid/base-dependent steps). For example, the allylation step may require anhydrous conditions to prevent hydrolysis of sensitive functional groups. Reaction time must be monitored via TLC or HPLC to minimize by-products like unreacted intermediates or oxidized species . Yield improvements (>70%) are achievable by adjusting stoichiometry and using inert atmospheres for oxygen-sensitive steps.

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity (e.g., hydroxy, allyl, and fluorophenyl resonances).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves bond angles and spatial arrangement of substituents, critical for confirming stereochemistry .

- FTIR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxy (O-H, ~3200 cm⁻¹) groups .

Q. How can structural ambiguities arising from spectral data be resolved?

Combine multiple techniques:

- DEPT-135 NMR distinguishes CH, CH₂, and CH₃ groups.

- 2D NMR (COSY, HSQC, HMBC) maps proton-carbon correlations to confirm thiophene-carbonyl connectivity and allyl positioning.

- Computational DFT calculations predict spectroscopic profiles (e.g., chemical shifts, IR stretches) for comparison with experimental data .

Advanced Research Questions

Q. What mechanistic insights exist for key reactions involving the pyrrolone core?

- Cyclization : Base-assisted cyclization (e.g., K₂CO₃ in DMF) proceeds via enolate formation, with reaction kinetics monitored by HPLC.

- Thiophene-carbonyl coupling : Suzuki-Miyaura cross-coupling may require Pd catalysts, with steric effects from the allyl group influencing regioselectivity .

- Hydroxy group reactivity : pH-dependent tautomerization (keto-enol) affects electrophilic substitution patterns, studied via UV-Vis spectroscopy .

Q. How can computational modeling guide structure-activity relationship (SAR) studies?

- Docking simulations : Map interactions between the fluorophenyl group and biological targets (e.g., enzymes or receptors).

- MD simulations : Assess stability of the allyl-thiophene moiety in solvent environments.

- QSAR models : Corrogate electronic effects (e.g., fluorine’s electronegativity) with bioactivity data from analogs .

Q. What methodologies are recommended for evaluating biological activity in vitro?

- Antimicrobial assays : Use microbroth dilution (MIC determination) against Gram-positive/negative strains.

- Anticancer screening : MTT assays on cell lines (e.g., HeLa or MCF-7), with IC₅₀ calculations.

- Anti-inflammatory models : COX-2 inhibition assays, validated via ELISA for prostaglandin E₂ suppression .

Q. How should contradictory data (e.g., crystallographic vs. computational bond lengths) be reconciled?

- Multi-technique validation : Compare X-ray data with neutron diffraction or cryo-EM for high-resolution structural confirmation.

- Error analysis : Assess crystallographic thermal parameters (B-factors) to identify flexible regions.

- Solvent effects : Simulate solvent interactions (e.g., DMSO vs. water) in computational models to match experimental conditions .

Q. Methodological Notes

- Synthesis : Prioritize anhydrous conditions for steps involving moisture-sensitive reagents (e.g., thiophene carbonyl chloride) .

- Bioassays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate assays in triplicate to ensure reproducibility .

- Data Analysis : Use software like Gaussian (DFT), AutoDock (molecular docking), or MestReNova (NMR processing) for robust results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.